1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol
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Overview
Description
1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol is a compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Mechanism of Action
The mechanism of action of 1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-one: A similar compound with a ketone group instead of an alcohol group.
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethan-1-ol: A compound with a pyridine ring instead of a pyrazine ring.
1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-ol: A compound with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-3-ylethanol |
InChI |
InChI=1S/C8H9N3O/c1-6(12)7-4-10-11-3-2-9-5-8(7)11/h2-6,12H,1H3 |
InChI Key |
HBQNJVIACKFLEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=NC=CN2N=C1)O |
Origin of Product |
United States |
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